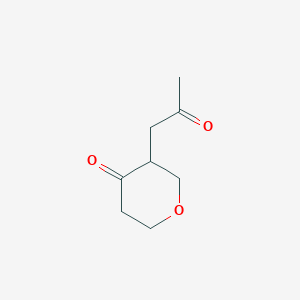

3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-(2-oxopropyl)oxan-4-one |

InChI |

InChI=1S/C8H12O3/c1-6(9)4-7-5-11-3-2-8(7)10/h7H,2-5H2,1H3 |

InChI Key |

FGKQWWPSXGYEGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1COCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Oxopropyl Tetrahydro 4h Pyran 4 One and Analogous Derivatives

General Strategies for Tetrahydropyran-4-one Core Synthesis

The formation of the tetrahydropyran-4-one scaffold is the cornerstone of synthesizing 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one. Several powerful cyclization strategies have been developed to this end, each offering distinct advantages in terms of stereocontrol, functional group tolerance, and atom economy.

Cyclization Reactions for Tetrahydropyranone Ring Formation

The creation of the six-membered oxygen-containing ring is typically achieved through intramolecular reactions that form a key carbon-oxygen or carbon-carbon bond. These methods often employ starting materials that are readily available and can be tailored to introduce desired substitution patterns.

Ruthenium catalysis has emerged as a powerful tool for atom-economic organic transformations. In the context of tetrahydropyran (B127337) synthesis, ruthenium catalysts can facilitate the coupling of functional groups that subsequently undergo cyclization. For instance, a tandem ruthenium-catalyzed redox isomerization of propargyl alcohols to enones, followed by an intramolecular conjugate addition, provides an atom-economical route to cyclic ethers. acs.org While direct application to 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one is not explicitly detailed in readily available literature, this methodology presents a promising avenue for its synthesis. The general approach involves the ruthenium-catalyzed addition of active methylene (B1212753) compounds, such as 1,3-diketones, to alkynes, which could be adapted for the construction of the target molecule. nih.gov

A notable example of ruthenium's utility is in the hydrative cyclization of diynes, where a ketone directing effect has been observed, offering chemoselectivity in the synthesis of cyclic enones. acs.org

Table 1: Examples of Ruthenium-Catalyzed Reactions for Cyclic Ether Synthesis

| Catalyst | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| [IndRu(PPh₃)₂Cl] | Propargyl alcohol derivative | Tetrahydropyran derivative | Excellent | acs.org |

| RuCl₃·nH₂O | Aryl alkyne and 1,3-diketone | Coupled product | High | nih.gov |

Intramolecular aldol (B89426) condensations are a classic and effective method for forming cyclic ketones. libretexts.orgyoutube.comyoutube.com This approach is particularly relevant for the synthesis of the tetrahydropyran-4-one core, typically starting from a dicarbonyl compound that can cyclize to form the desired six-membered ring. libretexts.org For the synthesis of 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one, a precursor containing appropriately positioned ketone and aldehyde or two ketone functionalities would be required. The reaction proceeds via the formation of an enolate which then attacks the other carbonyl group within the same molecule. youtube.com The stability of the resulting five- or six-membered ring is a key driving force for this reaction. libretexts.orgyoutube.com While specific examples leading directly to the target molecule are not abundant in the literature, the principles of intramolecular aldol reactions are well-established and could be applied to a suitably designed precursor.

The key to a successful intramolecular aldol condensation is the strategic placement of the carbonyl groups to favor the formation of the desired ring size. Generally, the formation of five- and six-membered rings is thermodynamically favored over smaller or larger rings due to reduced ring strain. libretexts.orgyoutube.com

The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, is a powerful and versatile method for the construction of tetrahydropyran rings. acs.orgorganic-chemistry.org The use of Lewis acids to promote this reaction has been extensively studied and provides a high degree of stereocontrol. whiterose.ac.ukbeilstein-journals.org A particularly relevant variation for the synthesis of tetrahydropyran-4-ones is the silyl (B83357) enol ether Prins cyclization. acs.org In this approach, a hydroxy silyl enol ether reacts with an aldehyde in the presence of a Lewis acid to generate an oxocarbenium ion, which then undergoes an intramolecular attack by the silyl enol ether to form the tetrahydropyran-4-one ring. acs.org This method has been shown to be effective for the synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones with high diastereoselectivity and is tolerant of various functional groups. acs.org

The choice of Lewis acid can significantly influence the outcome of the Prins cyclization, affecting both the yield and the stereoselectivity of the product. whiterose.ac.ukuva.es

Table 2: Lewis Acids Used in Prins Cyclizations for Tetrahydropyran Synthesis

| Lewis Acid | Substrate Type | Product Type | Reference |

|---|---|---|---|

| InCl₃ | Ene-carbamate and aldehyde | all-cis-Tetrahydropyran-4-one | whiterose.ac.ukbeilstein-journals.org |

| BiCl₃ | Vinylsilyl alcohol and aldehyde | 4-Chlorotetrahydropyran | uva.es |

Palladium catalysis offers a wide range of transformations for the synthesis of complex molecules. While palladium-catalyzed oxidative cyclizations are well-documented for the formation of dihydropyranones and other heterocycles, researchgate.netnih.gov the direct oxidative aromatization to form a pyranone ring from an acyclic precursor is less common. More typically, palladium-catalyzed reactions are employed in the construction of precursors for cyclization or in subsequent functionalization of the heterocyclic ring. The mechanism of palladium-catalyzed C-H oxidation often involves the formation of a palladacycle intermediate, followed by oxidative functionalization. nih.gov While not a direct route to the saturated tetrahydropyran-4-one core, palladium-catalyzed methods could potentially be employed in a multi-step synthesis.

The intramolecular cyclization of carboxylic acids onto alkynes is a known method for the formation of lactones. This strategy can be extended to the synthesis of tetrahydropyran-4-one derivatives from suitable starting materials. For instance, the transition-metal-free, TfOH-promoted nucleophilic addition and cyclization of diynones with water provides an atom-economic route to 4-pyrones. mdpi.comresearchgate.net While this method yields an unsaturated pyrone, subsequent reduction could provide the desired saturated tetrahydropyran-4-one core. The key step in this process is the activation of the alkyne by the acid, followed by intramolecular attack of the carboxylic acid.

Catalytic Systems and Green Chemistry in Pyranone Synthesis

The synthesis of pyranones has significantly evolved with the advent of sophisticated catalytic systems that offer high efficiency, selectivity, and improved environmental profiles. These modern approaches prioritize atom economy, the use of recoverable catalysts, and operation under mild, environmentally friendly conditions.

Nanocatalysis and transition metal catalysis represent powerful tools in the synthesis of pyran and pyranone derivatives, offering high catalytic activity and pathways for efficient bond formation. nih.govnih.gov

Transition metals such as ruthenium, gold, and palladium are effective in catalyzing complex transformations leading to pyranone rings. nih.govorganic-chemistry.org For instance, a ruthenium-catalyzed three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) provides an efficient route to pyranones. organic-chemistry.org This method proceeds through a nucleophilic addition of a vinylic C-H bond to an aldehyde, followed by cyclization and subsequent elimination. organic-chemistry.org Gold catalysis has been successfully employed in the construction of benzopyranone rings during the total synthesis of marine natural products. nih.gov Similarly, palladium catalysts are used in reactions like asymmetric hydroalkoxylation to form key intermediates for pyran derivatives. researchgate.net

Nanoparticles are increasingly used as sustainable and recyclable catalysts for synthesizing bioactive pyran derivatives. nih.gov Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. researchgate.net Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), can be coated with a silica (B1680970) shell and functionalized with catalytic groups, allowing for easy separation from the reaction mixture using an external magnet and subsequent reuse. nih.govresearchgate.net Various metal oxide nanomaterials, including Ag₂O, have also been investigated as robust catalysts for the three-component coupling reactions that form pyran rings. nih.govuobaghdad.edu.iq

Table 1: Examples of Nanocatalysts in Pyran Derivative Synthesis

| Catalyst System | Average Particle Size | Key Features | Source(s) |

|---|---|---|---|

| Titanium chloride on Kaolin | 50 nm | Efficient in multicomponent reactions. | nih.gov |

| Fe₃O₄@Xanthan gum | 14–38 nm | Magnetic biopolymer nanocatalyst. | nih.gov |

| Ag@CuO@MCM-48 | 200 nm | Bimetallic mesoporous catalyst. | nih.gov |

Organocatalysis, the use of small organic molecules to accelerate reactions, has emerged as a vital strategy for pyranone synthesis, particularly in asymmetric catalysis where the goal is to produce a specific enantiomer of a chiral molecule. researchgate.netresearchgate.net This is crucial as different enantiomers can have distinct biological activities.

A prominent application is the one-pot catalytic asymmetric synthesis of pyranones from 2-furfural derivatives and organozinc reagents. nih.gov Using a chiral catalyst, this method generates enantioenriched furyl zinc alkoxides, which are then oxidized to yield pyranone products with enantiomeric excesses often exceeding 90%. nih.gov Organocatalytic cascade reactions, frequently employing secondary amines as catalysts, can construct complex molecular architectures with high stereocontrol from simple starting materials. researchgate.net These reactions can proceed through a Dynamic Kinetic Asymmetric Transformation (DYKAT), where a racemic starting material is converted into a single, enantiopure product. researchgate.net Chiral multifunctional organocatalysts have been used in very low loadings (e.g., 2 mol%) to prepare spiro[4H-pyran-oxindole] derivatives in near-quantitative yields and with high enantioselectivity. mtroyal.ca

Table 2: Asymmetric Synthesis of Pyranones

| Catalytic System | Reaction Type | Achieved Enantioselectivity (ee) | Source(s) |

|---|---|---|---|

| (-)-MIB / Dialkylzinc | Asymmetric alkylation / Achmatowicz reaction | >90% | nih.gov |

| Chiral Secondary Amine | oxa-Michael/Michael cascade | High stereocontrol | researchgate.net |

Green chemistry principles are increasingly being integrated into pyranone synthesis, focusing on the use of non-toxic solvents, reduced energy consumption, and catalyst reuse. researchgate.netnih.gov Water is an ideal green solvent, and several methods have been developed to synthesize pyran derivatives in aqueous media. rsc.orgnih.gov One such method is a photocatalytic oxidation of furfural (B47365) alcohols using a photocatalyst under visible light with oxygen as the oxidant, all performed in an aqueous solution at room temperature. rsc.org

The recyclability of catalysts is a cornerstone of sustainable synthesis. mdpi.com Heterogeneous catalysts, especially magnetic nanocatalysts, are advantageous as they can be easily removed from the reaction medium by a magnet and reused for multiple cycles without a significant loss of activity. nih.govdeepdyve.com For example, a copper-functionalized magnetic nanoparticle catalyst (SCMNPs@Urea/Py-CuCl₂) was successfully reused in six consecutive runs. deepdyve.com Similarly, biodegradable ionic liquids based on choline (B1196258) hydroxide (B78521) have been used as recyclable catalysts in aqueous solutions for up to six cycles. nih.gov The use of multicomponent reactions (MCRs) further enhances the environmental credentials of these syntheses by combining three or more reactants in a single step, which reduces waste, saves time, and improves atom economy. researchgate.net

Industrial-Scale Preparation Methods for Tetrahydro-4H-pyran-4-one

The parent scaffold, tetrahydro-4H-pyran-4-one, is a crucial intermediate, and its synthesis has been optimized for large-scale production. acs.orgnus.edu.sg The focus of industrial methods is on efficiency, scalability, cost-effectiveness, and achieving high purity of the final product. google.com

A common and scalable route to tetrahydro-4H-pyran-4-one is a two-step process starting from commercially available materials like 3-chloropropionyl chloride. google.comrsc.org

To improve yield, purity, and environmental performance, specific and robust catalysts have been developed for the synthesis of tetrahydro-4H-pyran-4-one. One notable method utilizes a composite oxide catalyst. chemicalbook.com A synthesis starting from bis(2-chloroethyl)ether and carbon dioxide employs a Zr-Ce-Ti-Al composite oxide in conjunction with cesium iodide. chemicalbook.com The reaction is heated in a solvent mixture, and after completion, the product is isolated and purified by recrystallization. chemicalbook.com This specific catalytic system has been reported to produce tetrahydro-4H-pyran-4-one with a purity of 99.7% and a product yield of 95.9%, demonstrating the high efficiency achievable with specialized catalysts. chemicalbook.com

Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 2 Oxopropyl Tetrahydro 4h Pyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one, a suite of 1D and 2D NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between the oxopropyl side chain and the tetrahydropyranone ring.

Expected ¹H and ¹³C NMR Spectral Data: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons (C=O) would appear significantly downfield, typically in the 190-215 ppm range libretexts.org. The protons alpha to the carbonyl groups are expected to resonate in the 2.0-2.5 ppm region in the ¹H NMR spectrum libretexts.org.

Advanced 1D and 2D NMR Techniques (e.g., 2D NMR spectroscopy, ROESY correlations)

While 1D NMR provides initial information, 2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the pyran ring and separately within the oxopropyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is critical for establishing the connection point of the oxopropyl side chain to the C3 position of the tetrahydropyranone ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry, ROESY is employed. This technique detects protons that are close in space, irrespective of their bonding connectivity wordpress.comrsc.org. For 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one, ROESY correlations between the proton at the C3 stereocenter and protons on the pyran ring (e.g., at C2 and C5) would help determine the relative orientation (axial or equatorial) of the oxopropyl substituent researchgate.netmdpi.comacs.org.

Interactive Table: Predicted NMR Data and Key 2D Correlations for 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) | Key ROESY Correlations (H to H) |

| C2 (CH₂) | ~3.5 - 4.2 | ~65 - 75 | H2 -> C3, C4, C6 | H3 -> H2, H5 |

| C3 (CH) | ~2.5 - 3.0 | ~45 - 55 | H3 -> C2, C4, C5, C1' | H3 -> H2, H5, H1' |

| C4 (C=O) | - | ~205 - 215 | - | - |

| C5 (CH₂) | ~2.2 - 2.8 | ~40 - 50 | H5 -> C3, C4, C6 | H3 -> H5 |

| C6 (CH₂) | ~3.5 - 4.2 | ~65 - 75 | H6 -> C2, C5 | - |

| C1' (CH₂) | ~2.5 - 3.0 | ~45 - 55 | H1' -> C3, C2', C3' | H3 -> H1' |

| C2' (C=O) | - | ~205 - 215 | - | - |

| C3' (CH₃) | ~2.1 | ~25 - 35 | H3' -> C1', C2' | H1' -> H3' |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns libretexts.org. For 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one (C₈H₁₂O₃), the molecular weight is 156.18 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 156.

The molecule contains two ketone functionalities, which would direct the fragmentation. Key expected fragmentation pathways include:

Alpha-Cleavage: This involves the breaking of the bond adjacent to a carbonyl group. Cleavage can occur on either side of the C4 carbonyl within the ring or adjacent to the C2' carbonyl on the side chain youtube.com.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with an accessible gamma-hydrogen.

Interactive Table: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 156 | [C₈H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃CO]⁺ | Alpha-cleavage at C1'-C2' |

| 99 | [M - C₃H₅O]⁺ | Alpha-cleavage at C3-C1' |

| 85 | [M - C₄H₅O₂]⁺ | Cleavage of the oxopropyl side chain |

| 57 | [C₃H₅O]⁺ | Oxopropyl side chain fragment |

| 43 | [CH₃CO]⁺ | Acylium ion from side chain |

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation

While NMR can provide relative stereochemistry, single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a molecule in the solid state wikipedia.orglibretexts.org. This technique involves directing X-rays at a well-ordered single crystal of the compound. The resulting diffraction pattern allows for the calculation of a 3D electron density map, from which the precise positions of all atoms can be determined mdpi.com.

For 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one, a successful X-ray crystal structure analysis would provide:

Absolute Stereochemistry: Unambiguous assignment of the R or S configuration at the C3 chiral center.

Conformation: The preferred conformation of the tetrahydropyran (B127337) ring (e.g., chair, boat, or twist-boat).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity established by NMR.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice.

The primary prerequisite for this powerful technique is the ability to grow a high-quality single crystal of the compound, which can often be a challenging step libretexts.org.

Other Spectroscopic Characterization (e.g., UV, IR)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify specific functional groups based on their characteristic vibrational frequencies. For this molecule, the most prominent feature would be the strong C=O stretching absorptions for the two ketone groups, expected in the range of 1700-1725 cm⁻¹ libretexts.orgyoutube.com. Another key absorption would be the C-O-C stretching vibration from the ether linkage in the pyran ring, typically found around 1100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The carbonyl groups in the molecule are expected to exhibit a weak n→π* electronic transition. This would likely result in a broad absorption band in the UV region, around 270-300 nm.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC)

Chromatographic methods are essential for both isolating the target compound and assessing its purity moravek.com. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose sepscience.com.

A sample of synthesized 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one would be dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their affinity for a stationary phase (the column) and a mobile phase (the eluent). A detector, often a UV detector, records the signal as components elute from the column. An ideally pure sample would result in a single, sharp peak in the chromatogram rsc.orgchromatographyonline.com. The presence of multiple peaks would indicate impurities. By integrating the area under the peaks, the relative purity of the sample can be quantified. Furthermore, preparative-scale HPLC can be used to isolate the pure compound from a mixture of reactants, byproducts, or isomers.

Reaction Mechanisms and Reactivity Profiles of 3 2 Oxopropyl Tetrahydro 4h Pyran 4 One and Derivatives

Reactivity of the Tetrahydropyranone Ring System toward Nucleophilic and Electrophilic Reagents

The tetrahydropyranone ring is a versatile scaffold susceptible to attack by both nucleophiles and electrophiles. The oxygen atom within the pyran ring acts as a nucleophile, readily participating in reactions such as acylation and alkylation. chemicalbook.com Conversely, the carbonyl group at the 4-position renders the adjacent carbon atoms electrophilic, making them targets for nucleophilic attack.

In related 2H-pyran-2-one systems, the electrophilic centers are well-defined at positions C-2, C-4, and C-6, making them vulnerable to nucleophilic attack, which can lead to ring-opening. clockss.org Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the C-3 and C-5 positions. clockss.org For the saturated tetrahydro-4H-pyran-4-one ring, nucleophilic addition to the carbonyl group is a primary reaction pathway. For instance, condensation with aryl Grignard reagents leads to the formation of tertiary alcohols. researchgate.net The reactivity of the ring system can be modulated by substituents. Electron-withdrawing groups, for example, can influence the regioselectivity of cycloaddition reactions. psu.edu

The general reactivity of the tetrahydropyranone ring is summarized in the table below:

| Reagent Type | Site of Attack on Tetrahydropyranone Ring | Typical Reactions |

| Nucleophile | Carbonyl Carbon (C4) | Addition, Condensation |

| Nucleophile | C2, C6 (in unsaturated pyranones) | Ring Opening |

| Electrophile | Oxygen Atom | Acylation, Alkylation |

| Electrophile | C3, C5 (in unsaturated pyranones) | Substitution |

Transformations Involving the Carbonyl Group of the 2-Oxopropyl Moiety

The 2-oxopropyl moiety introduces a second carbonyl group, which exhibits its own characteristic reactivity. This ketone functionality is susceptible to a wide range of nucleophilic additions and condensation reactions, similar to other aliphatic ketones. The presence of the adjacent tetrahydropyranone ring can influence the stereochemical outcome of these reactions.

Transformations of the 2-oxopropyl carbonyl group can include:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents.

Condensation: It can react with amines to form imines or enamines, and with hydrazines to yield hydrazones.

Aldol (B89426) and Claisen-type reactions: The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in carbon-carbon bond-forming reactions.

Cycloaddition Reactions of Pyranone Systems

Pyranone systems are known to participate in cycloaddition reactions, acting as either the diene or the dienophile component in Diels-Alder reactions. The reactivity in these [4+2] cycloadditions is significantly influenced by the position of electron-withdrawing groups on the pyranone ring. For instance, 3-substituted γ-pyranones have been found to be more reactive than their 2-substituted counterparts. psu.edu

Pyranones can also undergo 1,3-dipolar cycloadditions. For example, the reaction of a pyranone ester with diazomethane (B1218177) yields a pyrazoline cycloadduct. psu.edu In some cases, the carbonyl group of a substituent, such as an aldehyde, can be more reactive as a dipolarophile than the C=C double bond within the pyranone ring. psu.edu

The table below provides examples of cycloaddition reactions involving pyranone derivatives:

| Pyranone Derivative | Reagent | Reaction Type | Product |

| tert-butyl 4-oxo-6-phenyl-4H-pyran-3-carboxylate | Danishefsky's diene | [4+2] Cycloaddition | Cycloadduct |

| tert-butyl 4-oxo-6-phenyl-4H-pyran-3-carboxylate | Diazomethane | 1,3-Dipolar Cycloaddition | Pyrazoline cycloadduct |

| 4-oxo-4H-pyran-2-carbaldehyde | Non-stabilised azomethine ylides | 1,3-Dipolar Cycloaddition | Oxazolidine cycloadduct |

Condensation Reactions and Their Synthetic Utility

Condensation reactions are pivotal in both the synthesis of tetrahydropyranone rings and their subsequent functionalization. A one-pot method for the synthesis of dissymmetric bisarylidene derivatives of tetrahydro-4H-pyran-4-one involves the initial reaction of the ketone with one aldehyde to form a monoarylidene intermediate, which then reacts with a second aldehyde. researchgate.net

The enol ether of tetrahydro-4H-pyran-4-one is a useful protecting group for alcohols, for example, in nucleotide synthesis, offering advantages over 3,4-dihydro-2H-pyran. fishersci.ca The reactivity of the tetrahydropyranone in condensation reactions allows for the construction of more complex molecular architectures.

Oxidative and Reductive Pathways of Tetrahydropyranones

The tetrahydropyranone system can undergo both oxidation and reduction. For instance, 3-hydroxytetrahydro-4H-pyran-4-one can be synthesized via ozonization of a suitable precursor followed by reduction with zinc powder in acetic acid. rsc.org The synthesis of tetrahydro-4H-pyran-4-one itself can be achieved through a two-stage process starting from 3-chloropropionyl chloride, which involves cyclization. researchgate.net Another synthetic route involves the reduction and subsequent cyclization of diacid compounds using an InBr3/TMDS system to form substituted tetrahydropyran (B127337) rings. researchgate.net

While specific oxidative pathways for 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one are not extensively detailed in the provided search results, standard oxidation protocols for ketones could potentially be applied to the 2-oxopropyl side chain.

Mechanistic Studies of Specific Pyranone-Forming Reactions

Several mechanistic pathways for the formation of pyranone rings have been investigated. The synthesis of 2,3-dihydro-4H-pyran-4-ones from epoxides and 3-alkoxycyclobutanones is proposed to proceed via an intermolecular [4+2] cycloaddition reaction mediated by a Lewis acid like boron trifluoride etherate. researchgate.net This reaction is diastereoselective, favoring the trans diastereomer. The proposed mechanism involves the rearrangement of the epoxide to an aldehyde and the formation of a diene from the 3-alkoxycyclobutanone, which then react in a stepwise fashion. researchgate.net

Another approach to 2,3-dihydro-4H-pyran-4-ones involves the addition of nucleophiles to an unsaturated lactone derived from a hetero-Diels-Alder reaction. nih.gov The synthesis of tetrahydro-4H-pyran-4-one can be achieved through the reaction of 3-chloropropionyl chloride with ethylene (B1197577) gas in the presence of aluminum trichloride (B1173362) to form 1,5-dichloropentanone, which is then cyclized. google.com

Derivatization and Functionalization Strategies of Tetrahydropyranone Systems

Strategic Modification of the Ketone Functionality

The presence of two distinct ketone groups in 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one—a cyclic ketone within the pyran ring and an acyclic ketone on the side chain—offers multiple avenues for selective chemical transformations. The reactivity of these carbonyl groups allows for a wide range of modifications, including nucleophilic additions, reductions, and condensation reactions.

Grignard reactions, for example, provide a classic method for introducing new carbon-carbon bonds at the carbonyl position. The reaction of tetrahydropyran-4-ones with various aryl Grignard reagents leads to the formation of tertiary alcohols. This strategy has been successfully employed to synthesize a series of 4-aryl-tetrahydro-4H-pyran-4-ol derivatives. researchgate.net The choice of Grignard reagent allows for the introduction of diverse aryl substituents, thereby modifying the steric and electronic properties of the molecule.

Another key strategy is the aldol (B89426) reaction, which can be followed by a tandem Knoevenagel condensation. This sequence allows for the construction of highly substituted tetrahydropyran-4-ones. acs.org For instance, the reaction of a β-ketoester with two equivalents of an aldehyde can lead to a single diastereomer of a complex pyranone structure through a domino reaction sequence involving aldol addition, Knoevenagel condensation, and an intramolecular Michael addition. acs.org

The ketone functionality is also susceptible to reduction. Selective reduction of one ketone over the other can be achieved by carefully choosing the reducing agent and reaction conditions, leading to the corresponding secondary alcohols. These alcohol derivatives can then serve as handles for further functionalization, such as esterification or etherification.

The table below summarizes some common strategies for modifying the ketone groups in tetrahydropyranone systems.

| Reaction Type | Reagents | Product Type | Key Feature |

| Grignard Reaction | Aryl/Alkyl Magnesium Halides (R-MgX) | Tertiary Alcohols | C-C bond formation, introduction of diverse substituents. researchgate.net |

| Aldol Condensation | Aldehydes, β-ketoesters | Highly Substituted Pyranones | Forms complex structures in a one-pot reaction. acs.org |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohols | Converts ketones to hydroxyl groups for further derivatization. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Arylidene or Alkylidene Derivatives | Creates α,β-unsaturated systems for subsequent reactions. researchgate.net |

Functionalization of the Tetrahydropyran (B127337) Ring

Beyond the ketone groups, the tetrahydropyran ring itself can be functionalized to introduce additional chemical diversity. nih.gov Methodologies for ring functionalization often involve leveraging the existing ketone to activate adjacent positions or employing cycloaddition and cyclization strategies that build the functionalized ring from acyclic precursors. researchgate.netorganic-chemistry.org

One powerful approach is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.gov This reaction constructs the tetrahydropyran ring while simultaneously installing substituents at various positions with good stereocontrol. nih.govnih.gov Variations of this reaction, such as using silyl (B83357) enol ethers, can lead directly to substituted tetrahydropyran-4-ones. acs.org

The positions alpha to the ring ketone are activated towards enolization and can be targeted for reactions like alkylation or halogenation. For example, bromination of a tetrahydropyranone derivative can yield a dibromide, which can then undergo further transformations to introduce unsaturation or other functional groups into the ring system. rsc.org

Furthermore, palladium-mediated C-C bond-forming reactions, such as the Sonogashira coupling, have been used to functionalize pyranone cores that have been appropriately pre-functionalized (e.g., with an iodine atom). nih.gov This allows for the attachment of various alkyne-containing groups, significantly expanding the chemical space accessible from the tetrahydropyranone scaffold.

The following table outlines selected methods for functionalizing the tetrahydropyran ring.

| Method | Key Reagents/Conditions | Outcome | Reference |

| Prins Cyclization | Homoallylic alcohol, Aldehyde, Lewis/Brønsted Acid | Forms substituted tetrahydropyran rings. nih.gov | nih.gov |

| α-Halogenation | N-Bromosuccinimide (NBS), Bromine | Introduces halogens alpha to the ketone. rsc.org | rsc.org |

| Cross-Coupling Reactions | Palladium catalyst, Organometallic reagents | Attaches new carbon-based groups to a pre-functionalized ring. nih.gov | nih.gov |

| Hetero-Diels–Alder Reaction | Dienes, Aldehydes | Constructs dihydropyran rings, which can be reduced. researchgate.net | researchgate.net |

Stereoselective Synthesis of Pyranone Derivatives

Controlling the three-dimensional arrangement of atoms is crucial in medicinal chemistry and materials science. Stereoselective synthesis of tetrahydropyranone derivatives allows for the preparation of specific isomers with distinct biological activities or physical properties. core.ac.uk

The Prins cyclization is a notable example of a stereoselective reaction, often proceeding through a chair-like transition state that leads to a high degree of diastereoselectivity. nih.govnih.gov The stereochemical outcome at the newly formed stereocenters can be controlled by the geometry of the starting materials and the reaction conditions. For example, Lewis acid-catalyzed Prins cyclizations can produce all-cis-tetrahydropyran-4-ones in excellent yield. nih.gov

Domino reactions, such as the tandem Knoevenagel condensation/intramolecular Michael addition, can also exhibit high diastereoselectivity, often yielding a single diastereomer from a mixture of possibilities. acs.org This efficiency is highly desirable in multi-step syntheses. Similarly, acid-mediated cyclization of allylsilyl alcohols has been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivities (>95:5). core.ac.uk

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of tetrahydropyran structures, enabling the creation of chiral molecules with high enantiomeric excess. These methods provide access to enantiopure building blocks for more complex targets.

| Strategy | Catalyst/Reagent | Stereochemical Control | Example Outcome |

| Prins Cyclization | Lewis Acids (e.g., InCl₃, Sc(OTf)₃) | High Diastereoselectivity | cis-2,6-disubstituted tetrahydropyrans. nih.gov |

| Domino Reaction | Base or Acid catalyst | High Diastereoselectivity | Single diastereomer of highly substituted pyranones. acs.org |

| Acid-mediated Cyclization | p-Toluenesulfonic acid (p-TsOH) | Excellent Diastereoselectivity (>95:5) | anti product between silyl group and C3 substituent. core.ac.uk |

Advanced Computational and Theoretical Investigations of Tetrahydropyranone Structures

Density Functional Theory (DFT) Calculations for Reaction Pathways and Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules, enabling the detailed exploration of reaction mechanisms and pathways. For tetrahydropyranone structures, DFT calculations are instrumental in understanding their synthesis and reactivity.

Researchers employ DFT to map potential energy surfaces for various reactions, identifying transition states, intermediates, and products. This allows for the determination of activation energies and reaction thermodynamics, clarifying which pathways are kinetically and thermodynamically favorable. For instance, in the synthesis of pyranone derivatives, DFT can elucidate the mechanism of cycloaddition reactions, such as the [3+3] cycloaddition or tandem Knoevenagel condensation followed by electrocyclization, which are common routes to 2H-pyran structures. nih.gov

DFT studies have been used to investigate the mechanisms of cycloaddition reactions involving pyranone precursors. For example, calculations can compare concerted versus stepwise pathways, such as in [8+2] cycloadditions of dienylfurans, revealing that a stepwise pathway via a zwitterionic intermediate is often the most favored route. pku.edu.cn In other cases, DFT has been used to study radical-mediated versus concerted cycloaddition mechanisms, with modeling data indicating that radical pathways can have significantly lower energy barriers. mdpi.com These mechanistic insights are crucial for optimizing reaction conditions, such as temperature, solvent, and catalysts, to improve the yield and selectivity of desired tetrahydropyranone products.

Key findings from DFT studies on related structures include the calculation of activation barriers for different reaction routes. For example, in one study, the activation barrier for a cationic reaction route was calculated to be significantly higher than for an alternative anionic route, predicting the more favorable pathway. researchgate.net

Table 1: Representative DFT-Calculated Energy Barriers for Reaction Pathways

| Reaction Type | System | Computational Level | Calculated Activation Free Energy (kcal/mol) | Favored Pathway |

|---|---|---|---|---|

| [8+2] Cycloaddition | Dienylisobenzofuran + DMAD | DFT | 21.7 | Stepwise via zwitterion pku.edu.cn |

| [3+2] Cycloaddition | Nitrile oxide + Alkene | M06-2X/Def2TZVP | - | Radical-mediated mdpi.com |

| Cationic vs. Anionic Route | N-nitrosohydrazine derivative | DFT | 184.04 (cationic) vs. 14.09 (anionic) | Anionic researchgate.net |

Molecular Modeling for Conformation, Docking, and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one and its analogs, these methods are vital for understanding their three-dimensional structure, how they interact with biological targets, and the nature of their intermolecular forces.

Conformational Analysis: The tetrahydropyran (B127337) ring can adopt several conformations, such as chair and twist-boat forms. Quantum chemical calculations at the DFT and ab initio MP2 levels can be used to determine the relative energies and geometries of these conformers. researchgate.net Identifying the most stable conformer is essential as the molecule's shape dictates its physical properties and biological activity.

Molecular Docking: Molecular docking is a key computational tool in drug discovery used to predict the binding orientation of a small molecule (ligand) to a larger target molecule, typically a protein. For pyranone derivatives, which exhibit a range of biological activities including anticancer and antimicrobial properties, docking studies can identify key interactions within the binding site of a target protein. nih.govresearchgate.net These studies reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a rational basis for designing more potent and selective inhibitors. researchgate.net For example, docking studies of pyran derivatives into the ATP binding pocket of Cyclin-Dependent Kinase 2 (CDK2) have helped elucidate their antiproliferative mechanisms. nih.gov

Intermolecular Interactions: The types of interactions a molecule engages in determine its macroscopic properties, such as solubility and crystal packing. Computational methods like Hirshfeld surface analysis can quantify and visualize intermolecular contacts. mdpi.com For pyranone structures, these analyses can reveal the presence and relative importance of various interactions, including conventional hydrogen bonds (C-H···O), π-π stacking, and weaker contacts like C-H···π interactions, which all contribute to the stability of the crystal lattice. mdpi.com Molecular dynamics (MD) simulations further allow for the study of interactions in a dynamic environment, such as in solution, by calculating interaction energies with solvent molecules like water. semanticscholar.org

Table 2: Summary of Molecular Modeling Applications for Pyranone Structures

| Modeling Technique | Application | Key Insights |

|---|---|---|

| Conformational Analysis | Determine stable 3D structures | Identification of low-energy chair and twist conformers researchgate.net |

| Molecular Docking | Predict binding to biological targets | Elucidation of key hydrogen bond and hydrophobic interactions with protein active sites nih.govresearchgate.net |

| Hirshfeld Surface Analysis | Quantify intermolecular contacts in solids | Relative contributions of O···H, C···H, and H···H contacts to crystal packing researchgate.net |

| Molecular Dynamics (MD) | Simulate molecular motion and interactions in solution | Calculation of interaction energies with water; prediction of compatibility with excipients semanticscholar.org |

Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy is a field that uses theoretical calculations to predict and interpret the spectra of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions are invaluable for confirming molecular structures determined through synthesis and for assigning experimental spectral features. univie.ac.atnsf.gov

For 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one, DFT calculations can predict its vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C NMR). scifiniti.com By comparing the computed spectra with experimental data, a high degree of confidence in the structural assignment can be achieved. youtube.comyoutube.com

Calculations are typically performed on the optimized molecular geometry. The predicted vibrational frequencies are often scaled by an empirical factor to correct for systematic errors in the computational method and the neglect of anharmonicity. rsc.org Similarly, NMR chemical shifts are calculated and compared to experimental values, which helps in assigning specific signals to particular atoms within the molecule. nmrdb.org This synergy between computational prediction and experimental measurement is a powerful approach for structural elucidation. researchgate.net For complex molecules or where experimental data is ambiguous, computational spectroscopy can be decisive. arxiv.org

Table 3: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for a Pyranone Analog

| Spectroscopic Technique | Experimental Data (Example) | Computational Prediction (Example) | Application |

|---|---|---|---|

| FT-IR | Carbonyl (C=O) stretch ~1715 cm⁻¹ | Scaled C=O stretch at 1710 cm⁻¹ | Confirms functional groups and vibrational modes scifiniti.com |

| ¹³C NMR | Signal at ~208 ppm | Predicted chemical shift at 207.5 ppm | Assigns signals to specific carbon atoms nmrdb.org |

| ¹H NMR | Signal at ~4.0 ppm (triplet) | Predicted chemical shift at 3.95 ppm | Assigns signals to specific hydrogen atoms nmrdb.org |

(Note: Data are illustrative examples based on typical values for related structures.)

Future Perspectives and Research Directions in 3 2 Oxopropyl Tetrahydro 4h Pyran 4 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one and its analogs will heavily rely on the development of environmentally friendly and efficient methodologies. Green chemistry principles are becoming increasingly important in modern organic synthesis, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Recent advancements in the synthesis of tetrahydropyran-4-one derivatives have highlighted the potential of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. nih.gov Ultrasound-assisted synthesis in aqueous media has also emerged as a powerful and sustainable approach for preparing highly substituted 4H-pyran derivatives, often leading to high yields and clean reaction profiles. nih.gov

Future research should focus on:

Catalytic Systems: Exploring novel and reusable catalysts, including organocatalysts and nanocatalysts, to promote the synthesis of the tetrahydropyran-4-one core with high stereoselectivity.

Flow Chemistry: Implementing continuous flow technologies for a safer, more scalable, and efficient production of 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one and its derivatives.

Bio-inspired Synthesis: Investigating enzymatic and chemoenzymatic approaches that mimic natural biosynthetic pathways to construct the target molecule under mild and sustainable conditions.

A notable example of a novel synthetic strategy is the Maitland-Japp reaction, which has been utilized for the one-pot, multi-component construction of highly substituted tetrahydropyran-4-ones. dntb.gov.ua This reaction provides a powerful tool for generating structural diversity around the tetrahydropyran (B127337) core.

Advanced Characterization and Conformational Analysis of Complex Derivatives

A thorough understanding of the three-dimensional structure and conformational preferences of 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one derivatives is crucial for elucidating their reactivity and biological activity. Advanced spectroscopic and analytical techniques will play a pivotal role in this endeavor.

Conformational analysis of substituted tetrahydropyran rings is often complex due to the interplay of various steric and electronic effects. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR experiments, are invaluable for determining the relative stereochemistry and preferred conformations of these molecules in solution. researchgate.net Single-crystal X-ray diffraction provides definitive information about the solid-state structure and intermolecular interactions. researchgate.net

Future research directions in this area include:

Variable-Temperature NMR Studies: To investigate the dynamic conformational equilibria of flexible derivatives and determine the thermodynamic parameters of these processes.

Chiroptical Spectroscopy: Employing techniques like circular dichroism (CD) to study the absolute configuration and solution-state conformation of chiral derivatives.

Mass Spectrometry: Utilizing advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, to separate and characterize different conformers in the gas phase.

| Derivative | Characterization Technique | Key Finding | Reference |

|---|---|---|---|

| 4-(3,5-dimethylphenyl)tetrahydrothiopyran-4-ol | Single-crystal X-ray diffraction | Aryl group is in a pseudo-equatorial position. | researchgate.net |

| Substituted 3,5-dimethyleneoxytetrahydropyran-4-one oxime | 1H and 13C NMR, DFT calculations | The most stable conformer has a 3a5a configuration of substituents. | researchgate.net |

Deeper Mechanistic Understanding of Key Transformations involving the 2-Oxopropyl Moiety

The 2-oxopropyl moiety in 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one is a key functional group that can participate in a wide range of chemical transformations. A deeper mechanistic understanding of these reactions is essential for controlling selectivity and developing novel synthetic applications.

For instance, the γ-position of the 2-oxopropyl group can be selectively functionalized. Mechanistic investigations of reactions involving (2-oxopropyl)phosphonates with aldehydes suggest that a Mannich reaction followed by elimination can lead to the formation of γ,δ-unsaturated β-ketophosphonates. researchgate.net This highlights the potential for regioselective reactions at the terminal methyl group of the 2-oxopropyl side chain.

Future research should aim to:

Isotopic Labeling Studies: To trace the pathways of atoms and elucidate the mechanisms of complex rearrangements and cyclization reactions involving the 2-oxopropyl group.

Kinetic Studies: To determine the rate laws and activation parameters of key transformations, providing insights into the transition state structures.

In Situ Spectroscopic Monitoring: Employing techniques like ReactIR and in situ NMR to observe reactive intermediates and gain a real-time understanding of reaction pathways.

One area of interest is the potential for intramolecular reactions, such as the intramolecular Williamson ether synthesis, where the enolate of the ketone on the 2-oxopropyl chain could react with a suitable electrophile on the tetrahydropyran ring. masterorganicchemistry.com

Rational Design and Synthesis of New Derivatives for Targeted Chemical Applications

The versatile structure of 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one makes it an attractive scaffold for the rational design and synthesis of new derivatives with specific applications, particularly in medicinal chemistry and materials science.

The tetrahydropyran motif is a common feature in many biologically active natural products and synthetic drugs. nih.gov By systematically modifying the substituents on the tetrahydropyran ring and the 2-oxopropyl side chain, it is possible to develop structure-activity relationships (SAR) and optimize the properties of these compounds for a particular target. nih.govnih.gov For example, derivatives of 4H-pyran have been investigated as potential antioxidant, antibacterial, and anticancer agents. nih.govmdpi.com

Key areas for future research include:

Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that have similar physical or chemical properties to enhance biological activity or improve pharmacokinetic properties.

Fragment-Based Drug Discovery: Using the tetrahydropyran-4-one core as a starting point for the development of more complex molecules with high affinity for specific biological targets.

Development of Molecular Probes: Synthesizing derivatives with fluorescent or other reporter groups to be used as tools for studying biological processes.

| Derivative Class | Targeted Application | Design Strategy | Reference |

|---|---|---|---|

| Chiral tetrahydropyrans | COX-1/-2 inhibitors | Allylation of β-hydroxy ketones followed by iodocyclization. | nih.gov |

| 4H-pyran derivatives | Anticancer (HCT-116 cells) | Synthesis of new 4H-pyran and pyrano[2,3-c]pyrazole derivatives. | nih.govmdpi.com |

| Tetrahydroisoquinoline-based inhibitors | Anti-tuberculosis | Structure-activity relationship studies of N-substituted tetrahydroisoquinolines. | nih.gov |

Synergistic Integration of Computational Chemistry with Experimental Organic Synthesis

The combination of computational chemistry and experimental organic synthesis offers a powerful approach to accelerate the discovery and development of new molecules based on the 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one scaffold. researchgate.net Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding experimental design and helping to rationalize observed outcomes. covenantuniversity.edu.ngcovenantuniversity.edu.ngnih.gov

DFT calculations can be used to:

Predict Reaction Outcomes: By calculating the energies of reactants, transition states, and products, it is possible to predict the feasibility and selectivity of a proposed reaction. mdpi.com

Elucidate Reaction Mechanisms: Computational modeling can help to identify reaction intermediates and transition states that are difficult to observe experimentally.

Interpret Spectroscopic Data: By calculating theoretical NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters, computational methods can aid in the structural elucidation of new compounds. researchgate.net

The synergy between theory and experiment is a key theme for future research. For example, computational screening of virtual libraries of derivatives can help to prioritize synthetic targets with the desired properties. Experimental validation of these predictions can then be used to refine the computational models, leading to a more efficient and effective discovery process.

| Computational Method | Application in Pyran Chemistry | Key Insight | Reference |

|---|---|---|---|

| DFT | Analysis of substituent effects on reactivity. | Electron density distribution in the HOMO can explain the lack of reactivity at certain positions. | covenantuniversity.edu.ng |

| DFT and MD simulations | Prediction of reactivity and solubility. | Identification of key molecular sites for reaction and compatible excipients. | mdpi.com |

| DFT/B3LYP | Calculation of geometric and electronic parameters. | Correlation of computed parameters with antioxidant activity. | nih.gov |

General Research Methodologies in Chemical Sciences Applicable to Pyranone Research

Experimental-Analytical Approaches in Organic Synthesis

The characterization and elucidation of the structure of newly synthesized pyranone derivatives heavily rely on a suite of experimental and analytical techniques. These methods provide crucial information about the molecular framework, functional groups, and stereochemistry of the compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. nih.gov For a compound like "3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one," ¹H NMR would provide information about the chemical environment of each proton, including their connectivity and spatial relationships, which can be further elucidated using two-dimensional NMR techniques like COSY and HSQC. researchgate.net ¹³C NMR would identify the number of unique carbon atoms and their hybridization states. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.gov In the case of "3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one," characteristic absorption bands for the ketone carbonyl groups (C=O) and the ether linkage (C-O-C) in the pyran ring would be expected. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound, confirming its molecular formula. bohrium.com

Crystallographic Techniques:

X-ray Crystallography: For crystalline pyranone derivatives, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. researchgate.net This technique can confirm the conformation of the tetrahydro-4H-pyran-4-one ring, which is often found in a "flattened-boat" conformation. bohrium.comresearchgate.net

A summary of the key experimental-analytical approaches is presented in the table below.

| Technique | Information Obtained | Relevance to Pyranone Research |

| ¹H and ¹³C NMR | Carbon-hydrogen framework, connectivity, stereochemistry | Elucidation of the precise structure of pyranone derivatives. nih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O-C) | Confirmation of key structural features. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and elemental composition | Determination of the molecular formula. bohrium.com |

| X-ray Crystallography | Three-dimensional molecular structure | Unambiguous determination of stereochemistry and conformation. researchgate.net |

Theoretical and Computational Methods in Chemical Research

Theoretical and computational chemistry have become increasingly powerful tools in chemical research, complementing experimental studies by providing insights into molecular properties, reaction mechanisms, and electronic structure. dntb.gov.ua These methods are particularly valuable for studying complex molecules like pyranones. dntb.gov.ua

Quantum Mechanical Calculations:

Density Functional Theory (DFT): DFT is a widely used computational method to predict a variety of molecular properties, including optimized geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. researchgate.netkaznu.kz For "3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one," DFT calculations could be used to predict its most stable conformation and to simulate its IR and NMR spectra, aiding in the interpretation of experimental data. kaznu.kz

Ab initio Methods: These methods are based on first principles and can provide highly accurate results, though they are computationally more demanding than DFT. They are often used for smaller molecules or to benchmark other computational methods. kaznu.kz

Molecular Modeling and Simulation:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions.

Molecular Docking: In the context of medicinal chemistry, molecular docking is a computational technique used to predict the binding orientation of a small molecule (like a pyranone derivative) to a larger target molecule, such as a protein or enzyme. This can help in identifying potential biological targets and in the design of new therapeutic agents. mdpi.com

The table below outlines common theoretical and computational methods applicable to pyranone research.

| Method | Application | Insights for Pyranone Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, vibrational frequencies, and NMR spectra. | Aids in structure elucidation and interpretation of experimental data. researchgate.netkaznu.kz |

| Molecular Docking | Prediction of binding modes of molecules to biological targets. | Helps in identifying potential therapeutic applications for pyranone derivatives. mdpi.com |

Synthetic Methodologies as Research Tools in Modern Chemistry

The synthesis of pyranone derivatives is a significant area of research in organic chemistry. researchgate.net The development of novel synthetic routes and the application of existing methodologies are crucial for accessing new and diverse pyranone structures for further investigation.

General Synthetic Strategies for Tetrahydropyran-4-ones:

Several synthetic strategies have been developed for the construction of the tetrahydropyran-4-one core structure. These methods often involve cyclization reactions to form the heterocyclic ring.

Prins Cyclization: The Prins cyclization is a powerful method for the stereoselective synthesis of tetrahydropyrans. nih.gov Variations of this reaction, such as the silyl-Prins cyclization, can be employed to construct substituted tetrahydropyran-4-ones. nih.gov

Maitland-Japp Reaction: This multi-component reaction provides a one-pot method for the construction of highly substituted tetrahydropyran-4-ones. dntb.gov.ua

Michael Addition Reactions: Intramolecular Michael additions are also utilized in the synthesis of tetrahydropyran-4-one derivatives. acs.org

Condensation Reactions: The condensation of aldehydes with β-ketoesters can lead to the formation of highly substituted tetrahydropyran-4-ones through a tandem Knoevenagel condensation and intramolecular Michael addition. acs.org Another approach involves the condensation of acetone (B3395972) with formaldehyde (B43269) to produce substituted tetrahydropyran-4-ones. kaznu.kz

Hypothetical Synthesis of 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one:

The development of efficient and versatile synthetic methods is paramount for advancing the field of pyranone chemistry, enabling the creation of novel compounds with potentially interesting biological activities and material properties.

Q & A

Q. What are the established synthetic routes for 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via tandem Pictet–Spengler cyclization and acid hydrolysis, as demonstrated in the preparation of structurally similar 3-(2-oxopropyl)piperidin-4-one derivatives. Optimal conditions involve Brønsted acids (e.g., HCl or H₂SO₄) in anhydrous solvents like THF or dichloromethane, with strict temperature control (60–80°C) to minimize side reactions. The use of HRMS (ESI-TOF) for intermediate validation ensures purity, with deviations >0.6 m/z units indicating incomplete reactions or impurities . For diastereoselective synthesis, copper(II)–bisphosphine catalysts enable stereochemical control in oligomerization reactions, as seen in tetrahydro-2H-pyran derivatives .

Q. How should researchers interpret conflicting spectral data (e.g., NMR, HRMS) during characterization?

Contradictions in NMR data (e.g., unexpected coupling constants or peak splitting) may arise from dynamic rotational isomerism or residual solvents. Cross-validation using 2D NMR techniques (COSY, HSQC) is critical. For example, in diastereoselective syntheses, ¹H-¹³C correlations resolve ambiguities in methylene proton environments . HRMS discrepancies (e.g., calculated vs. observed [M+H]⁺) should be analyzed with a tolerance threshold of ±2 ppm; deviations beyond this range necessitate re-examination of synthetic steps or purification methods .

Advanced Research Questions

Q. What strategies mitigate tar formation during acid-catalyzed reactions involving 3-(2-Oxopropyl)tetrahydro-4H-pyran-4-one?

Tarring in Brønsted acid-mediated reactions (e.g., Pictet–Spengler cyclization) is linked to over-oxidation or polymerization. Mitigation strategies include:

- Dilution effects : Reducing reactant concentration by 30–50% to limit intermolecular side reactions.

- Inert atmosphere : Use of argon or nitrogen to prevent oxidative degradation.

- Additives : Introduction of radical scavengers (e.g., BHT) or molecular sieves to absorb moisture, as shown in tetrahydrofuro[3,2-c]pyridine syntheses .

Q. How does the 2-oxopropyl substituent influence regioselectivity in Paal–Knorr pyrrole synthesis?

The 2-oxopropyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack by amines. In one-pot Paal–Knorr reactions, aniline derivatives preferentially react at the ketone moiety of 3-(2-oxopropyl)tetrahydro-4H-pyran-4-one, forming pyrrolo[3,2-c]pyridines. However, steric hindrance from the tetrahydropyran ring reduces yields (<20%), necessitating stoichiometric optimization or microwave-assisted acceleration .

Q. What advanced techniques validate stereochemical outcomes in substituted tetrahydropyranone derivatives?

- X-ray crystallography : Resolves absolute configuration, as applied to (2R*,3S*,4S*)-tetrahydro-2H-pyran derivatives .

- NOESY/ROESY NMR : Detects through-space correlations to confirm chair conformations in the tetrahydropyran ring. For example, axial vs. equatorial positioning of the 2-oxopropyl group affects coupling constants (³JHH) in ¹H NMR .

- VCD (Vibrational Circular Dichroism) : Provides enantiomeric excess data for chiral derivatives, complementing HPLC-based chiral stationary phase analyses .

Methodological Considerations

Q. How should researchers address metabolic instability in bioactivity studies?

Rat liver S9 fraction assays reveal that 3-(2-oxopropyl) derivatives exhibit moderate metabolic stability (e.g., 40–60% parent compound remaining after 1 hour). To enhance stability, introduce electron-withdrawing groups (e.g., halogens) at the tetrahydropyran C-4 position, which reduces CYP450-mediated oxidation. Comparative logP calculations (ACD/Labs Software) guide hydrophobicity adjustments to improve pharmacokinetic profiles .

Q. What safety protocols are critical for handling tetrahydro-4H-pyran-4-one derivatives?

- Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., formaldehyde).

- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure, as recommended in safety data sheets for structurally similar tetrahydrothiopyran-4-one (98% purity) .

- Waste disposal : Neutralize acidic reaction mixtures with sodium bicarbonate before disposal to avoid exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.